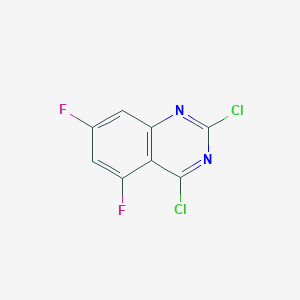
2,4-Dichloro-5,7-difluoroquinazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dichloro-5,7-difluoroquinazoline is a heterocyclic aromatic compound with the molecular formula C8H2Cl2F2N2. It is a derivative of quinazoline, characterized by the presence of two chlorine atoms at positions 2 and 4, and two fluorine atoms at positions 5 and 7 on the quinazoline ring. This compound is primarily used in research and industrial applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-5,7-difluoroquinazoline typically involves the chlorination and fluorination of quinazoline derivatives. One common method includes the reaction of ortho-aminobenzoic acid with potassium cyanate to form 2,4-quinazoline diones, followed by chlorination and fluorination reactions . The reaction conditions often involve the use of non-toxic solvents and accessible raw materials, making the process suitable for industrial production .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and cost-effectiveness. The use of fatty amines as solvents and controlled reaction temperatures between 20 and 100°C are common practices in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 2,4-Dichloro-5,7-difluoroquinazoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at positions 2 and 4 are reactive sites for nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include primary amines and alkoxides.
Oxidation and Reduction: Reagents such as hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction are used under controlled conditions.
Major Products: The major products formed from these reactions include various substituted quinazoline derivatives, which have applications in pharmaceuticals and agrochemicals .
Scientific Research Applications
2,4-Dichloro-5,7-difluoroquinazoline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,4-Dichloro-5,7-difluoroquinazoline involves its interaction with specific molecular targets. In biological systems, it is believed to inhibit certain enzymes and disrupt cellular processes, leading to its antimicrobial and anticancer effects . The exact pathways and molecular targets are still under investigation, but its ability to interfere with DNA synthesis and repair mechanisms is a key area of research .
Comparison with Similar Compounds
2,4-Dichloro-6,8-difluoroquinazoline: Similar in structure but with fluorine atoms at positions 6 and 8.
2,4-Dichloroquinazoline: Lacks the fluorine atoms, making it less reactive in certain chemical reactions.
Uniqueness: 2,4-Dichloro-5,7-difluoroquinazoline is unique due to the specific positioning of chlorine and fluorine atoms, which enhances its reactivity and potential biological activities compared to other quinazoline derivatives .
Properties
Molecular Formula |
C8H2Cl2F2N2 |
|---|---|
Molecular Weight |
235.01 g/mol |
IUPAC Name |
2,4-dichloro-5,7-difluoroquinazoline |
InChI |
InChI=1S/C8H2Cl2F2N2/c9-7-6-4(12)1-3(11)2-5(6)13-8(10)14-7/h1-2H |
InChI Key |
MGCSHQRFUIAIDV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C2=C1N=C(N=C2Cl)Cl)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2Z)-2-[(1-ethyl-5-methoxy-1H-indol-3-yl)methylidene]-6-hydroxy-1-benzofuran-3(2H)-one](/img/structure/B13656798.png)
![5,5'-(4'-Formyl-[1,1'-biphenyl]-3,5-diyl)dipicolinaldehyde](/img/structure/B13656799.png)

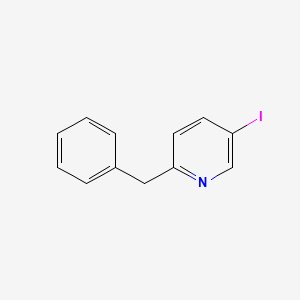
![(4-Chloro-1H-pyrrolo[3,2-c]pyridin-2-yl)methanamine](/img/structure/B13656828.png)
![5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-ol](/img/structure/B13656830.png)
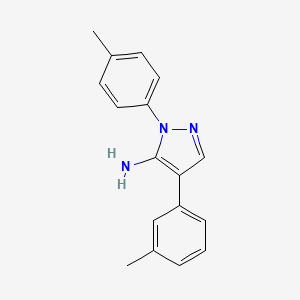
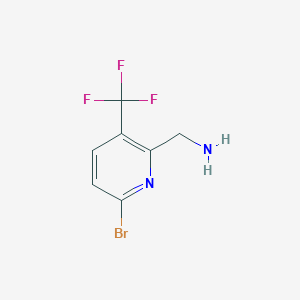
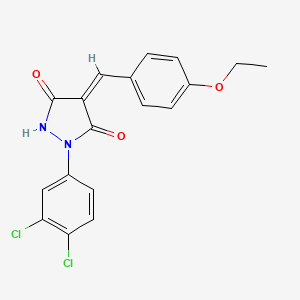
![2-Chloro-5-methylfuro[2,3-d]pyrimidine](/img/structure/B13656851.png)

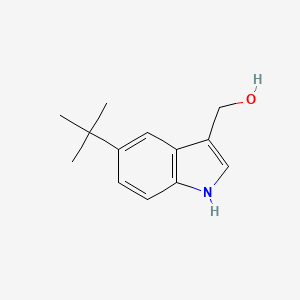

![3-Bromo-5-cyclopropyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13656883.png)
